molecular formula C28H30N2O2 B563390 rac Darifenacin-d4 CAS No. 1189701-43-6

rac Darifenacin-d4

Cat. No.: B563390
CAS No.: 1189701-43-6
M. Wt: 430.6 g/mol
InChI Key: HXGBXQDTNZMWGS-MIMPEXOTSA-N
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Description

rac Darifenacin-d4: is a deuterium-labeled analog of Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. This compound is primarily used in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography by serving as an internal standard .

Chemical Reactions Analysis

rac Darifenacin-d4 undergoes various chemical reactions, including:

Mechanism of Action

rac Darifenacin-d4, like Darifenacin, selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking these receptors, Darifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .

Comparison with Similar Compounds

rac Darifenacin-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Properties

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-MIMPEXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675656
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-43-6
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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